molecular formula C18H21N3O2 B7358447 1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea

1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea

Cat. No. B7358447
M. Wt: 311.4 g/mol
InChI Key: LMVKTNJDVUOBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a urea derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea is not fully understood. However, it has been suggested that it works by inhibiting various enzymes and pathways involved in inflammation and tumor growth. It has also been found to have an effect on the central nervous system by modulating neurotransmitters like dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. It has also been found to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have a positive effect on the central nervous system by improving cognitive function and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea in lab experiments is its potential therapeutic properties. It has shown promising results in various studies, making it a good candidate for further research. However, one of the limitations is its complex structure, which can make it difficult to synthesize and study.

Future Directions

There are many future directions for research on 1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea. One direction is to further explore its potential therapeutic properties in treating neurological disorders like Alzheimer's disease and Parkinson's disease. Another direction is to study its effect on other pathways and enzymes involved in inflammation and tumor growth. Additionally, there is potential for developing derivatives of this compound with improved properties.

Synthesis Methods

1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea can be synthesized using various methods. One of the most common methods involves the reaction of 3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propionic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride. The resulting compound is then treated with methyl isocyanate to form the final product.

Scientific Research Applications

1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea has been the subject of various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also shown potential in treating various neurological disorders like Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-21(13-14-6-4-10-19-12-14)18(22)20-16-8-5-11-23-17-9-3-2-7-15(16)17/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVKTNJDVUOBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)NC2CCCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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